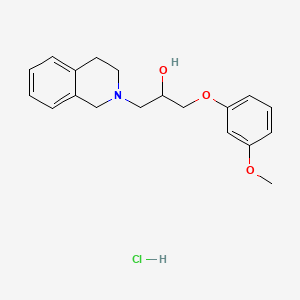

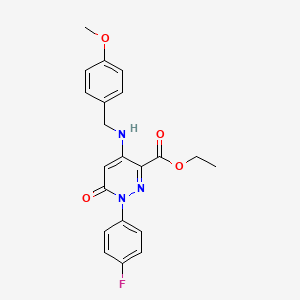

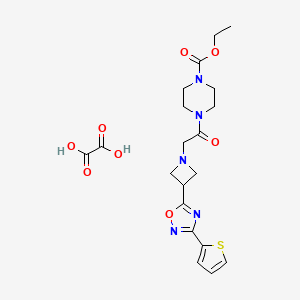

![molecular formula C15H14FNO2 B2491024 2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol CAS No. 853727-00-1](/img/structure/B2491024.png)

2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound and its derivatives involves condensation reactions between aldehydes and amines, resulting in the formation of Schiff bases. These reactions are characterized by the creation of an imine bond (C=N) between the carbonyl carbon of the aldehyde and the amine nitrogen. Specific studies have detailed the synthesis processes, employing various techniques such as single-crystal X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy to characterize the synthesized compounds and confirm their structures (Demircioğlu, 2021).

Molecular Structure Analysis

The molecular structure of "2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol" derivatives has been extensively studied using theoretical and experimental methods. Density Functional Theory (DFT) with B3LYP method at 6-311G(d,p) bases set has been used to calculate the optimized geometrical parameters, and the studies reveal detailed insights into the molecular geometry, electronic structure, and spectroscopic properties of these compounds. X-ray diffraction techniques have provided concrete evidence of the molecular configurations, emphasizing the planarity and conjugation within the molecules (Albayrak et al., 2010; Albayrak et al., 2011).

Chemical Reactions and Properties

Schiff bases, including "this compound," exhibit a wide range of chemical reactivity, allowing them to participate in various chemical reactions. These compounds are known for their ability to form complexes with metals, which are essential in catalysis and material science. The chemical activity and charge transfer with DNA bases have been examined, indicating potential bioactivity and interaction with biological macromolecules (Güzel et al., 2020).

Physical Properties Analysis

The physical properties of Schiff bases are influenced by their molecular structure and the nature of their substituents. Studies involving spectroscopy and crystallography have contributed to understanding these compounds' optical, morphological, and thermal properties. Notably, the solvent effects on the tautomeric stability and the intramolecular hydrogen bonding play a crucial role in determining the physical properties of these compounds (Kaya et al., 2021).

科学的研究の応用

Crystal Structure and Theoretical Analysis

2-Ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol, as part of halo-functionalized crystalline Schiff base compounds, has been studied for its crystal structures, intermolecular interactions, and stabilization roles in crystal packing. Quantum chemical calculations alongside experimental studies have been utilized to elucidate the structure, revealing significant roles of intramolecular charge transfer and hyper-conjugation interactions in molecular stabilization. Notably, these compounds have potential applications in nonlinear optical (NLO) fields due to their relatively larger values of hardness, global softness, linear polarizability, and second-order hyperpolarizability (Ashfaq et al., 2022).

Optical, Morphological, and Antioxidant Properties

The compound has been explored for its optical and morphological response, as well as antioxidant activity. Its synthesis and the subsequent oxidative polycondensation process have been detailed, leading to the formation of oligo-Schiff-base derivatives. The structural elucidation includes various spectroscopic techniques, revealing the compound’s optical properties, surface roughness values, and antioxidant potentials. These findings indicate the compound's applicability in fields requiring materials with specific optical properties and antioxidant capabilities (Kaya et al., 2021).

特性

IUPAC Name |

2-ethoxy-6-[(3-fluorophenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-10,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFOQJNKRLJTKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

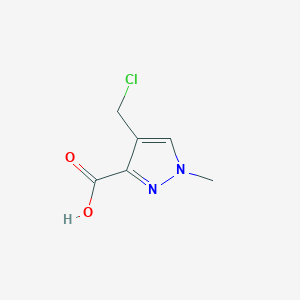

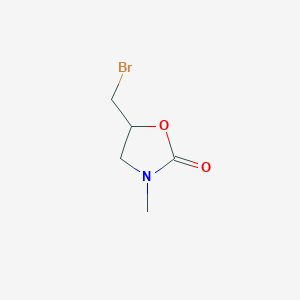

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)

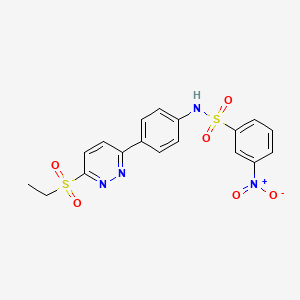

![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)

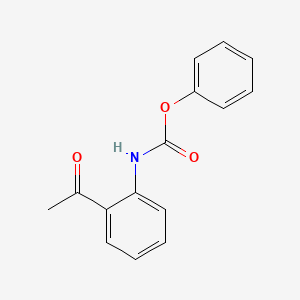

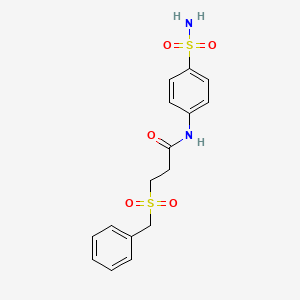

![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)

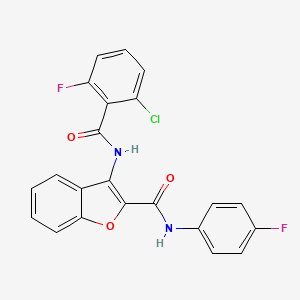

![N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2490953.png)